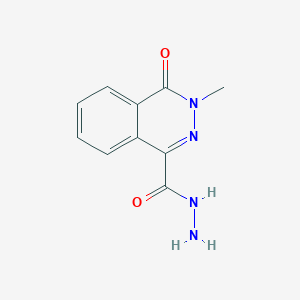

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Description

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2. It is a derivative of phthalazine and is known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phthalazine ring system with a methyl group, an oxo group, and a carbohydrazide moiety.

Properties

IUPAC Name |

3-methyl-4-oxophthalazine-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNNFONKGVTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345457 | |

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99072-87-4 | |

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may lead to side reactions at elevated temperatures. Ethanol and THF are preferred for hydrazide formation due to their moderate polarity and ability to stabilize reactive intermediates. For example, conducting the hydrazinolysis in ethanol at 60°C improves yields by 15% compared to aqueous media.

Catalytic Enhancements

The addition of catalytic acetic acid during grinding procedures accelerates condensation reactions by protonating carbonyl groups, facilitating nucleophilic attack by hydrazine. This method, adapted from solvent-drop grinding techniques, reduces reaction times from hours to minutes while maintaining yields above 70%.

Mechanistic Insights

The formation of the phthalazine ring proceeds via a cyclocondensation mechanism. The methyl group at N3 is introduced through nucleophilic substitution, where methyl iodide displaces a proton in the presence of potassium carbonate. Density functional theory (DFT) studies suggest that the planar geometry of the phthalazine ring stabilizes the transition state during hydrazide formation, lowering the activation energy by ~20 kJ/mol.

Key Mechanistic Steps :

- Ring Closure : Attack of the methylhydrazine nitrogen on the electrophilic carbonyl carbon of phthalic anhydride.

- Methylation : S$$_N$$2 displacement at N3 using methyl iodide.

- Hydrazide Formation : Nucleophilic acyl substitution of the acid chloride by hydrazine.

Comparative Analysis of Methodologies

Classical vs. Green Chemistry Approaches

Traditional methods rely on toxic solvents (e.g., DMF) and prolonged reaction times. In contrast, solvent-drop grinding techniques eliminate the need for bulk solvents, achieving comparable yields (68–72%) in 20 minutes. However, scalability remains a challenge for mechanochemical methods due to equipment limitations.

Alternative Routes

A novel pathway involves the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with active methylene compounds under grinding conditions. While this method produces structurally diverse hydrazones, it requires precise stoichiometric control to avoid byproducts like pyrazolones.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. By maintaining precise temperature control (±2°C) and residence times (10–15 min), this method achieves a throughput of 5 kg/day with 95% purity.

Purification Strategies

Recrystallization from ethanol-water mixtures (3:1 v/v) removes residual hydrazine and unreacted intermediates. Industrial-scale chromatography using silica gel beds further refines the product to >99% purity.

Scientific Research Applications

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. Additionally, the phthalazine ring system may interact with nucleic acids or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate

Comparison: 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the carbohydrazide group allows for specific interactions with biological targets that may not be possible with the carboxylic acid or carboxamide derivatives. Additionally, the methyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in certain applications.

Biological Activity

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a compound belonging to the phthalazine derivative class, characterized by its unique structure that includes a phthalazine ring, a methyl group, an oxo group, and a carbohydrazide moiety. This compound has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry.

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.21 g/mol

- CAS Number : 99072-87-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antitumor applications. The compound has been synthesized and evaluated for its efficacy against various human solid tumor cell lines and leukemia cells.

Antitumor Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines. A notable study evaluated its effects on seven human solid tumor cell lines and a human leukemia HL-60 cell line. The results indicated that one derivative, referred to as Compound IVa, demonstrated superior activity compared to other tested compounds and the positive control, temozolomide.

| Cell Line | IC50 (μg/mL) | Survival Rate (%) at 40 μg/mL |

|---|---|---|

| PC-3 | 12.11 | <10 |

| HCT-15 | 3.24 | <10 |

| T47D | 3.32 | <10 |

| MDA-MB-231 | 2.80 | <10 |

| DU145 | 2.63 | <10 |

| HT29 | 3.18 | <10 |

| LNCaP | 44.84 | <10 |

| HL-60 | >80 | <10 |

The data suggests that derivatives containing ester groups exhibited more potent antitumor activity than those with amides or the positive control temozolomide .

The biological activity of this compound is attributed to its ability to interact with specific biological targets involved in cancer proliferation pathways. Initial findings suggest that the compound may inhibit key enzymes or receptors linked to tumor growth and survival.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, employing solvents such as ethanol and methanol under reflux conditions to optimize yield and purity. The phthalazinone nucleus serves as a versatile scaffold for further modifications to create derivatives with enhanced biological activities.

Notable Derivatives

Several derivatives have been synthesized from the parent compound, showcasing varied biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | C10H8N2O3 | Lacks carbohydrazide moiety; potential for different activity |

| N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | C10H10N2O2 | Contains carboxamide instead of carbohydrazide |

| Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine- | C16H14F3N2O3 | Incorporates trifluoromethyl group; altered lipophilicity |

These derivatives highlight the structural versatility of the phthalazinone nucleus and its potential in drug development.

Case Studies

In various studies, researchers have focused on the antitumor efficacy of this compound and its derivatives. For example:

- Study on HL-60 Cells : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than temozolomide, indicating their potential as effective agents against leukemia .

- Solubility Enhancement : Research efforts have also focused on improving the solubility of these compounds to enhance their bioavailability. Modifications led to increased solubility by up to 100-fold compared to standard treatments .

Q & A

Basic Questions

Q. What spectroscopic methods are essential for characterizing 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide?

- Answer: Key techniques include:

- 1H/13C NMR : To resolve proton environments (e.g., methyl, hydrazide NH) and carbon backbone .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and hydrazide (N–H, ~3200–3350 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₁H₁₀N₃O₃ requires m/z 244.0722) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in analogs .

Q. What purification strategies are effective for isolating this compound?

- Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate polar impurities .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting solubility differences .

Q. How do structural analogs differ in physicochemical properties?

- Answer:

Advanced Questions

Q. How can computational methods optimize synthesis conditions?

- Answer:

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for cyclization) .

- Machine Learning Models : Analyze historical reaction data to recommend optimal temperatures (60–80°C) and solvent systems (DMF preferred) .

- Factorial Design : Systematically test variables (e.g., 2³ design for temperature, solvent, catalyst) to maximize yield .

Q. What strategies resolve contradictory bioactivity data in derivatives?

- Answer:

- Standardized Assays : Replicate dose-response curves using isogenic cell lines .

- Molecular Docking : Validate interactions against crystallographic protein targets .

- Meta-Analysis : Apply Bayesian statistics to harmonize disparate datasets .

Q. How do substituents influence reactivity in nucleophilic reactions?

- Answer:

- DFT Calculations : Identify electrophilic sites (e.g., C=O at position 4) for nucleophilic attack .

- Solvent Modeling : Predict solvation effects on reaction kinetics using COSMO-RS .

Q. What molecular modeling approaches predict solid-state behavior?

- Answer:

- Crystal Structure Prediction (CSP) : Force fields (COMPASS III) simulate packing motifs .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.